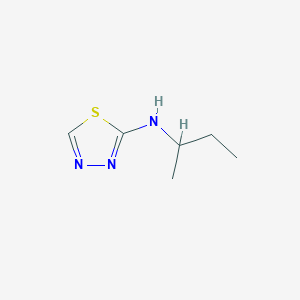

N-(sec-Butyl)-1,3,4-thiadiazol-2-amine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry and Materials Science

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of compounds that have demonstrated a wide array of biological activities. nih.govresearchgate.netmdpi.com Its prevalence in medicinal chemistry is attributed to its unique structural and electronic properties, which allow it to interact with various biological targets. nih.gov

In the realm of medicinal chemistry , the 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with diverse pharmacological profiles. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad spectrum of activities, including:

Antimicrobial properties: This includes antibacterial, antifungal, and antitubercular activities. nih.govresearchgate.net The toxophoric N-C-S linkage within the thiadiazole ring is believed to contribute to its biological potential. nih.gov

Anticancer activity: Several 1,3,4-thiadiazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor progression. researchgate.netnih.gov

Kinase inhibition: The 1,3,4-thiadiazole scaffold has been identified as a valuable framework for the development of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer. nih.govmdpi.com

Other therapeutic areas: The versatility of this scaffold extends to the development of antiviral, anti-inflammatory, and anticonvulsant agents. mdpi.com

In materials science , the unique electronic and photophysical properties of the 1,3,4-thiadiazole ring make it a valuable component in the design of advanced materials. Its aromatic nature and ability to participate in various chemical transformations allow for its incorporation into polymers, dyes, and other functional materials.

Rationale for Focused Academic Inquiry into N-(sec-Butyl)-1,3,4-thiadiazol-2-amine Derivatives

The focused academic inquiry into derivatives of this compound stems from the understanding that the nature of the substituent on the 2-amino group of the 1,3,4-thiadiazole ring can significantly influence the compound's physicochemical properties and biological activity. The sec-butyl group, in particular, offers several intriguing features for investigation:

Steric Bulk and Lipophilicity: The branched nature of the sec-butyl group introduces a moderate level of steric hindrance and increases the lipophilicity of the molecule compared to smaller, linear alkyl groups. This can affect the compound's ability to cross cell membranes and its binding affinity to specific biological targets. It has been noted that the presence of a bulky group can enhance antimicrobial activity. nih.gov

Structure-Activity Relationship (SAR) Studies: The systematic variation of the substituent at the 2-amino position is a common strategy in medicinal chemistry to elucidate SAR. By comparing the activity of the sec-butyl derivative with other N-substituted analogs (e.g., n-butyl, isobutyl, tert-butyl, and various aryl groups), researchers can gain valuable insights into the optimal steric and electronic requirements for a desired biological effect. For instance, some studies have shown that the substitution of the amino group can modulate antimicrobial activity, with the order of activity sometimes following methyl > ethyl > phenyl. nih.gov

Kinase Inhibitor Scaffolding: The 1,3,4-thiadiazole core is a known scaffold for kinase inhibitors. The sec-butyl group can be strategically employed to probe the hydrophobic pockets of kinase active sites, potentially leading to enhanced potency and selectivity. nih.gov

The synthesis of N-substituted 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) precursors. researchgate.netmdpi.com

Overview of Research Directions and Objectives for this compound Analogs

Current and future research on analogs of this compound is directed towards several key objectives, primarily within the domain of medicinal chemistry. The overarching goal is to develop novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Key Research Directions:

Development of Novel Antimicrobial Agents: A significant research thrust is the exploration of this compound analogs as potential antimicrobial agents. The objective is to synthesize and evaluate a series of related compounds against a panel of clinically relevant bacteria and fungi to identify lead compounds for further development. The data from these studies can be used to construct detailed structure-activity relationship models.

Exploration as Kinase Inhibitors for Anticancer Therapy: Building upon the known potential of the 1,3,4-thiadiazole scaffold in cancer research, another major objective is the design and synthesis of this compound analogs as inhibitors of specific protein kinases implicated in cancer progression. nih.govmdpi.com Researchers aim to optimize the substitution pattern on the thiadiazole ring and the amino group to achieve potent and selective inhibition of target kinases.

Investigation of Other Therapeutic Potentials: Given the broad biological activity profile of the 1,3,4-thiadiazole core, researchers are also exploring the potential of this compound analogs in other therapeutic areas, such as antiviral and anti-inflammatory applications. mdpi.comnih.gov

The following interactive data tables showcase representative research findings on the biological activities of N-substituted 2-amino-1,3,4-thiadiazole derivatives, providing a context for the potential of this compound analogs.

Table 1: Antimicrobial Activity of Selected N-Substituted 2-Amino-1,3,4-thiadiazole Derivatives

| Compound ID | N-Substituent | Target Organism | Activity | Reference |

| 1 | Methyl | Bacillus subtilis | Active | nih.gov |

| 2 | Ethyl | Bacillus subtilis | Less Active than Methyl | nih.gov |

| 3 | Phenyl | Bacillus subtilis | Least Active | nih.gov |

| 4 | 4-Chlorophenyl | Escherichia coli | Good Activity | nih.gov |

| 5 | 4-Nitrophenyl | Candida albicans | High Activity | nih.gov |

Table 2: Kinase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Derivative Type | Target Kinase | IC50 (µM) | Reference |

| 6 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 | nih.gov |

| 7 | Triazolo-thiadiazole derivative KA25 | Akt1/Akt2 | Not specified | mdpi.com |

| 8 | Triazolo-thiadiazole derivative KA39 | Akt1/Akt2 | Not specified | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

N-butan-2-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H11N3S/c1-3-5(2)8-6-9-7-4-10-6/h4-5H,3H2,1-2H3,(H,8,9) |

InChI Key |

OVSWMDSSXJQKAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NN=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for N Sec Butyl 1,3,4 Thiadiazol 2 Amine and Its Precursors

Classical and Contemporary Approaches to the 1,3,4-Thiadiazole (B1197879) Core Synthesis

The formation of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches often begin with thiosemicarbazide (B42300) or its derivatives.

Cyclization Reactions involving Thiosemicarbazides and Carboxylic Acids

A foundational method for constructing the 2-amino-1,3,4-thiadiazole ring system is the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid. bohrium.commdpi.com This reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization to yield the desired thiadiazole.

The general reaction is as follows:

R-COOH + H₂N-NH-C(S)-NH₂ → [R-CO-NH-NH-C(S)-NH₂] → 5-R-2-amino-1,3,4-thiadiazole

Various dehydrating agents can be employed to facilitate this transformation, with strong acids being the most common.

| Dehydrating Agent | Reaction Conditions | Reference |

| Concentrated Sulfuric Acid (H₂SO₄) | Traditional method, often requires heating. | nih.gov |

| Polyphosphoric Acid (PPA) | Effective dehydrating agent, used with sulfuric acid. | nih.gov |

| Methanesulfonic Acid | Used in molar excess, provides high yield and purity. | nih.gov |

| Polyphosphate Ester (PPE) | Allows for one-pot synthesis under milder conditions. mdpi.comnih.gov | mdpi.com |

In the context of synthesizing the precursor to the title compound, a suitable carboxylic acid would be reacted with thiosemicarbazide. For instance, formic acid could be used to produce the parent 2-amino-1,3,4-thiadiazole, which could then be functionalized.

Oxidative Cyclization Strategies for 2-Amino-1,3,4-thiadiazoles

An alternative and widely used approach involves the oxidative cyclization of thiosemicarbazones. researchgate.net Thiosemicarbazones are readily prepared by the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.gov The subsequent cyclization is promoted by an oxidizing agent.

A common oxidant for this purpose is iodine, often in the presence of a base like potassium carbonate. researchgate.net Ferric chloride has also been historically employed for such transformations. ekb.eg This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

| Oxidizing Agent | Substrate | Typical Conditions | Reference |

| Iodine (I₂) / Potassium Carbonate (K₂CO₃) | Thiosemicarbazones | Heating in a solvent like 1,4-dioxane. | researchgate.net |

| Ferric Chloride (FeCl₃) | Thiosemicarbazones | Often used in ethanolic solution. | ekb.eg |

| Bromine in Acetic Acid | Thiosemicarbazones | Provides an alternative to iodine-based oxidation. | researchgate.net |

One-Pot Synthesis Protocols for Thiadiazole Derivatives

Modern synthetic chemistry often favors one-pot procedures due to their efficiency and reduced waste. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives have been developed. For example, the reaction between a carboxylic acid and thiosemicarbazide can be carried out in a single step using polyphosphate ester (PPE) without the need to isolate the acylthiosemicarbazide intermediate. mdpi.comnih.gov

Another one-pot approach involves the reaction of hydrazides and aldehydes with a thionating agent like Lawesson's reagent, which leads to the formation of 2,5-disubstituted-1,3,4-thiadiazoles. While this method typically yields compounds with substituents at both the 2 and 5 positions, it highlights the versatility of one-pot strategies in this area of chemistry.

Regioselective Introduction of the sec-Butyl Moiety

To obtain the target compound, N-(sec-Butyl)-1,3,4-thiadiazol-2-amine, the sec-butyl group must be selectively attached to the exocyclic amino group at the 2-position of the thiadiazole ring. This can be achieved through two primary strategies: by using a pre-functionalized precursor or by modifying the 2-amino-1,3,4-thiadiazole core after its formation.

Amine Alkylation and Derivatization Routes for N-(sec-Butyl) Substitution

This approach involves the synthesis of a thiosemicarbazide that already contains the sec-butyl group, specifically N-(sec-butyl)thiosemicarbazide. This precursor can then be subjected to cyclization reactions as described in section 2.1.

The synthesis of N-substituted thiosemicarbazides can be achieved by reacting a hydrazine (B178648) with an appropriate isothiocyanate. For the target compound, this would involve the reaction of hydrazine with sec-butyl isothiocyanate.

H₂N-NH₂ + S=C=N-CH(CH₃)(CH₂CH₃) → H₂N-NH-C(S)-NH-CH(CH₃)(CH₂CH₃)

This N-(sec-butyl)thiosemicarbazide can then be cyclized. For instance, reaction with an orthoformate ester in the presence of an acid catalyst can yield 2-(sec-butylamino)-1,3,4-thiadiazole. nih.gov

| Precursor | Cyclization Reagent | Product | Reference |

| 4-Alkylthiosemicarbazide | Orthoformate Esters / HCl | 2-Alkylamino-1,3,4-thiadiazole | nih.gov |

| N-(sec-butyl)thiosemicarbazide | Formic Acid / Dehydrating Agent | This compound | Inferred |

Post-Cyclization Functionalization Strategies

An alternative strategy is to first synthesize the parent 2-amino-1,3,4-thiadiazole and then introduce the sec-butyl group in a subsequent step. This involves the direct alkylation of the 2-amino group. The reactivity of the amino group on the 2-amino-1,3,4-thiadiazole scaffold allows for various derivatization reactions. nih.gov

The reaction would likely involve treating 2-amino-1,3,4-thiadiazole with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

Careful control of reaction conditions would be necessary to ensure regioselectivity and to avoid potential N-alkylation of the thiadiazole ring itself, although the exocyclic amino group is generally more nucleophilic.

| Starting Material | Alkylating Agent | Base | Potential Product |

| 2-Amino-1,3,4-thiadiazole | 2-Bromobutane | Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N) | This compound |

| 2-Amino-1,3,4-thiadiazole | 2-Iodobutane | Sodium Hydride (NaH) | This compound |

This post-cyclization functionalization offers a flexible approach, as the common intermediate, 2-amino-1,3,4-thiadiazole, can be used to synthesize a variety of N-substituted derivatives.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

The synthesis of N-substituted-1,3,4-thiadiazol-2-amines, including this compound, has evolved to incorporate advanced methodologies that prioritize efficiency, higher yields, and adherence to the principles of sustainable chemistry. These modern techniques offer significant improvements over classical synthetic routes, which often require harsh conditions, long reaction times, and the use of hazardous reagents.

Microwave-Assisted Synthesis in 1,3,4-Thiadiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. researchgate.netjusst.org The application of microwave irradiation facilitates the rapid and efficient synthesis of the 1,3,4-thiadiazole core.

The synthesis of 2-amino-1,3,4-thiadiazole derivatives, the key precursors for compounds like this compound, can be effectively achieved through the microwave-assisted cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). asianpubs.org This method leverages the efficient energy transfer of microwaves to accelerate the intramolecular cyclization and dehydration steps. The process is noted for its high efficiency, mild reaction conditions, and simple work-up procedures. researchgate.netasianpubs.org

For instance, the general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles under microwave irradiation proceeds significantly faster than traditional refluxing methods. jusst.orgasianpubs.org This acceleration is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 8-10 hours | Moderate | Reflux | jusst.org |

| Microwave Irradiation | 5-15 minutes | Good to High | 170 W | jusst.org |

Table 1. Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives.

The synthesis of more complex structures, such as asianpubs.orgorganic-chemistry.orgaip.orgtriazolo[3,4-b] researchgate.netasianpubs.orgaip.orgthiadiazoles and other diazoles, has also been successfully performed using microwave irradiation, highlighting the versatility of this technique in constructing fused heterocyclic systems. nih.gov These studies consistently report that microwave-assisted procedures lead to high yields in remarkably short reaction times. researchgate.net

Transition-Metal-Free and Catalyst-Free Synthetic Pathways

In alignment with the goals of green chemistry, significant research has been directed towards developing synthetic routes that eliminate the need for transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product.

One prominent transition-metal-free method involves the condensation of a thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-1,3,4-thiadiazole derivatives. organic-chemistry.orgsbq.org.br This sequential, one-pot process is efficient and compatible with a wide range of aromatic and aliphatic aldehydes, providing the desired thiadiazoles in moderate to good yields without the need for a metal catalyst. sbq.org.br

Another innovative and sustainable approach involves the use of polyphosphate ester (PPE) for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from a thiosemicarbazide and a carboxylic acid. dntb.gov.uanih.govresearchgate.net This method circumvents the use of toxic and corrosive dehydrating agents like POCl₃ or thionyl chloride (SOCl₂). researchgate.net The reaction proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration facilitated by PPE, to form the target heterocycle. nih.gov Researchers have optimized conditions, finding that chloroform (B151607) is a suitable solvent to ensure a homogeneous reaction mixture and control the temperature. nih.govresearchgate.net

| Reagent/Catalyst | Precursors | Key Advantages | Reference |

| Molecular Iodine (I₂) | Thiosemicarbazide, Aldehydes | Transition-metal-free, good functional group compatibility. | sbq.org.br |

| Polyphosphate Ester (PPE) | Thiosemicarbazide, Carboxylic Acids | Avoids toxic/corrosive reagents (e.g., POCl₃), one-pot synthesis. | dntb.gov.uanih.govresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Substituted Thiosemicarbazides | Metal-free cyclization, regioselectivity dependent on substituents. | organic-chemistry.orgsbq.org.br |

Table 2. Selected Transition-Metal-Free and Catalyst-Free Methods for 1,3,4-Thiadiazole Synthesis.

Furthermore, cyclization reactions can be promoted by other non-metallic reagents. For example, the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) can effectively induce the cyclization of substituted thiosemicarbazides to form the 1,3,4-thiadiazole ring. organic-chemistry.orgsbq.org.br These methods are operationally simple, highly efficient, and demonstrate significant functional group compatibility under metal-free conditions. organic-chemistry.org The choice of reagent can also influence the regioselectivity of the cyclization, leading to either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles. sbq.org.br

Computational Chemistry and Theoretical Investigations of N Sec Butyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. Its balance between accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like N-(sec-Butyl)-1,3,4-thiadiazol-2-amine.

The foundational step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine key structural parameters. nih.govresearchgate.net These calculations reveal that the 1,3,4-thiadiazole (B1197879) ring is nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov

The substitution of a sec-butyl group at the amino nitrogen introduces conformational flexibility. Theoretical calculations can predict the most stable arrangement of this alkyl group relative to the thiadiazole ring, which is crucial for understanding its interaction with biological targets. The electronic structure analysis provides information on the distribution of electron density, which is key to understanding the molecule's reactivity. The presence of heteroatoms (nitrogen and sulfur) and the amino group significantly influences the electronic landscape of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted 2-Amino-1,3,4-thiadiazole Derivative (Data from a representative study)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | ||

|---|---|---|---|---|---|

| N1-C2 | 1.37 | C2-N3-N4 | 110.5 | C5-S1-C2-N8 | 179.8 |

| C2-N3 | 1.31 | N3-N4-C5 | 113.2 | S1-C2-N8-C9 | -175.3 |

| N3-N4 | 1.38 | N4-C5-S1 | 114.3 | C2-N8-C9-C10 | 65.2 |

| C5-S1 | 1.75 | C5-S1-C2 | 88.8 | - | - |

| C2-N8 | 1.36 | S1-C2-N3 | 113.2 | - | - |

Note: The data in this table is representative of 2-amino-1,3,4-thiadiazole derivatives and not specific to this compound.

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the sec-butyl group and the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are typically observed in the aromatic region, with the carbon atom attached to the amino group showing a characteristic downfield shift. nih.govdergipark.org.tr

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of infrared absorption bands. For 2-amino-1,3,4-thiadiazole derivatives, characteristic vibrational modes include N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, C=N stretching of the thiadiazole ring, and C-S stretching vibrations. dergipark.org.trmdpi.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.govnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the aromatic system. mdpi.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a 2-Amino-1,3,4-thiadiazole Derivative (Data from a representative study)

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 (Thiadiazole) | 165.9 ppm | 163.8 ppm |

| C5 (Thiadiazole) | 158.1 ppm | 160.1 ppm | |

| IR | N-H stretch | 3250 cm⁻¹ | 3262 cm⁻¹ |

| C=N stretch | 1580 cm⁻¹ | 1568 cm⁻¹ | |

| UV-Vis | λmax | 360 nm | 368 nm |

Note: The data in this table is for illustrative purposes based on published data for similar compounds and is not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, and its energy is related to the ionization potential. The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. In 2-amino-1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the sulfur and nitrogen atoms, while the LUMO is often localized on the thiadiazole ring. nih.gov

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. dergipark.org.tr

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity and are useful for predicting its behavior in chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for a 2-Amino-1,3,4-thiadiazole Derivative (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: The values in this table are representative and derived from literature on similar compounds.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound and its derivatives, molecular docking can be used to predict their binding affinity to various biological targets. The 1,3,4-thiadiazole scaffold is present in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govmdpi.com

Docking simulations calculate a scoring function that estimates the binding free energy, which is an indicator of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These simulations can screen a library of derivatives against a specific protein target to identify the most promising candidates for further experimental investigation. For instance, derivatives of 1,3,4-thiadiazole have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and protein kinases to explore their potential as inhibitors. nih.govnih.gov

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex. This allows for the characterization of the binding mode and the identification of key interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The amino group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the protein's active site.

π-π Stacking: If the derivative contains additional aromatic rings, π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan can also occur.

By analyzing these interactions, researchers can understand the structure-activity relationships (SAR) of a series of compounds and rationally design new derivatives with improved potency and selectivity. For example, a docking study might reveal that a specific hydrogen bond is critical for activity, guiding the synthesis of new analogs that can form this interaction more effectively.

Table 4: Illustrative Molecular Docking Results for a 1,3,4-Thiadiazole Derivative with a Target Protein

| Parameter | Value/Description |

|---|---|

| Target Protein | Dihydrofolate Reductase (DHFR) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Ser59, Phe31, Ile7 |

| Types of Interactions | Hydrogen bond with Ser59, Arene-arene interaction with Phe31, Hydrophobic interaction with Ile7 |

Note: This table presents hypothetical yet representative data based on published molecular docking studies of 1,3,4-thiadiazole derivatives.

Based on a comprehensive review of available scientific literature, there are no specific computational chemistry and theoretical investigation studies focusing solely on this compound for the development of Quantitative Structure-Activity Relationship (QSAR) models or for pharmacophore identification and anti-pharmacophore mapping.

Research in this domain is typically conducted on a series of related derivatives to generate the necessary data for robust computational modeling. Studies on individual compounds in isolation for these purposes are uncommon. While the broader class of 1,3,4-thiadiazole derivatives has been the subject of such computational studies, the explicit focus on this compound as a standalone subject of QSAR and pharmacophore analysis is not present in the current body of scientific publications.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt, as the specific data for this compound does not appear to have been published.

Structure Activity Relationship Sar Studies of N Sec Butyl 1,3,4 Thiadiazol 2 Amine Scaffolds

Impact of N-Substitutions on Ligand-Target Specificity and Efficacy

The substituent attached to the exocyclic amino group of the 2-amino-1,3,4-thiadiazole (B1665364) core plays a pivotal role in determining the pharmacological profile of the molecule. Variations in the size, shape, and electronic properties of this substituent can modulate the compound's interaction with biological targets.

While specific studies focusing exclusively on the sec-butyl moiety in N-(sec-Butyl)-1,3,4-thiadiazol-2-amine are limited, its role can be inferred from broader SAR studies on related N-alkyl-1,3,4-thiadiazol-2-amines. The sec-butyl group is a branched alkyl substituent that introduces specific steric and lipophilic characteristics to the molecule.

In the context of anticancer activity, research on related 1,3,4-thiadiazole (B1197879) derivatives has highlighted the importance of the substituent at the amino group. While direct comparisons are not available, the presence of a bulky group like tert-butyl has been shown to be active in some anticancer assays. This suggests that the steric hindrance provided by branched alkyl groups like sec-butyl could be a favorable attribute for certain biological activities.

Systematic investigations into the effects of varying alkyl chain length and branching at the 2-amino position of the 1,3,4-thiadiazole ring have provided valuable insights into the SAR of this class of compounds.

Studies on a series of N-alkyl-1,3,4-thiadiazol-2-amines have shown that both chain length and branching significantly impact biological activity. For instance, in a study on the antileishmanial activity of 5-(nitroheteroaryl)-1,3,4-thiadiazoles, it was observed that the nature of the acyclic amine at the C-2 position was a key determinant of potency. The introduction of functional groups, such as hydroxyl or methoxy, on the alkyl chain was found to generally improve activity.

Mechanistic Investigations of Biological Activities of N Sec Butyl 1,3,4 Thiadiazol 2 Amine Analogs in Vitro Studies

Molecular Interactions with Nucleic Acids

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, often leading to the disruption of DNA replication and transcription in pathological cells. nih.gov Analogs of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine have been investigated for their ability to bind to and cleave DNA, suggesting a potential avenue for their biological effects.

DNA Binding Studies (Absorption and Fluorescence Spectroscopy)

Spectroscopic techniques are pivotal in elucidating the binding modes of small molecules with DNA. Studies on various 5-substituted-1,3,4-thiadiazol-2-amine derivatives have utilized UV-Vis absorption and fluorescence spectroscopy to characterize their DNA binding properties. These studies often reveal that the thiadiazole derivatives can interact with calf thymus DNA (CT-DNA), with evidence suggesting intercalation or groove binding as possible modes of interaction. researchgate.netresearchgate.net

Upon interaction with DNA, the absorption spectra of these compounds can exhibit hypochromism (a decrease in absorbance) and bathochromism (a red shift in the maximum wavelength), which are indicative of intercalative binding. researchgate.net Fluorescence spectroscopy further corroborates these findings, where changes in the fluorescence intensity of the compound or a DNA-bound probe upon titration with the other molecule can provide quantitative data on the binding affinity. researchgate.net

Table 1: DNA Binding Parameters of Representative 1,3,4-Thiadiazol-2-amine Analogs

| Compound/Analog | Method | Binding Constant (Kb) (M-1) | Observations |

| 5-(heptadecyl)-2-amino-1,3,4-thiadiazole | UV-Vis, Fluorescence, CD | Not explicitly quantified | Capable of binding to the minor groove region of DNA. researchgate.net |

| 5-[substituted]-1,3,4-thiadiazol-2-amines | Absorption and Fluorescence Spectroscopy | 1.408×10³ - 3.792×10⁴ | Compounds are avid binders to DNA. researchgate.net |

Note: Data is for analogous compounds and not directly for this compound.

DNA Cleavage Activity Assessment via Gel Electrophoresis

The ability of a compound to induce single- or double-strand breaks in DNA is a significant indicator of its potential cytotoxic activity. Gel electrophoresis is a standard technique used to assess this activity by observing the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms.

Studies on certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated their capacity to cleave plasmid DNA, often in the presence of an oxidizing agent like hydrogen peroxide, suggesting an oxidative mechanism of cleavage. researchgate.net The efficiency of DNA cleavage can be dependent on the concentration of the compound and the incubation time. researchgate.netresearchgate.net For instance, some thiazole derivatives have shown enhanced DNA cleavage activity upon photo-irradiation, indicating the generation of reactive oxygen species that mediate the cleavage. nih.gov

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibition is a major mechanism through which therapeutic agents exert their effects. Analogs of this compound have been extensively studied as inhibitors of various enzymes, including cholinesterases, carbonic anhydrases, and kinases.

Inhibition of Key Enzymatic Targets (e.g., Cholinesterases, Carbonic Anhydrase, Kinases)

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of these enzymes. nih.govresearchgate.netnih.govtbzmed.ac.ir The inhibitory activity is often influenced by the nature of the substituents on the thiadiazole ring. researchgate.nettbzmed.ac.ir

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Numerous 1,3,4-thiadiazole derivatives, particularly those bearing a sulfonamide group, are known to be effective inhibitors of various CA isoforms. nih.govnih.govasianpubs.org

Kinases: Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer. The 1,3,4-thiadiazole scaffold has been explored for the development of kinase inhibitors. smolecule.comnih.govresearchgate.net Studies have shown that certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives can inhibit pathways such as the extracellular signal-regulated kinase (ERK) pathway, which is vital for cell proliferation. nih.govresearchgate.net

Table 2: Inhibitory Activities of Representative 1,3,4-Thiadiazol-2-amine Analogs against Various Enzymes

| Compound/Analog | Target Enzyme | IC50 / Ki |

| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives | Acetylcholinesterase (AChE) | IC50 = 0.053 µM (for the most potent compound) nih.gov |

| Drug-1,3,4-thiadiazole conjugates | Acetylcholinesterase (AChE) | IC50 = 18.1 ± 0.9 nM (for the most potent compound) nih.gov |

| 5-Amino-1,3,4-thiadiazole derivatives | Carbonic Anhydrase | Ki = 0.208 - 0.351 µM asianpubs.org |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Inhibition of activation observed nih.gov |

Note: Data is for analogous compounds and not directly for this compound.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition provides valuable information about the mechanism of action of an inhibitor. Kinetic studies on 1,3,4-thiadiazole derivatives have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition.

For instance, kinetic analysis of certain (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds showed a mixed-type of AChE inhibition. nih.gov In the case of carbonic anhydrase inhibition by some imino-thiazolidinone derivatives, a competitive mechanism was identified, with the inhibition constant (Ki) determined from Lineweaver-Burk plots. mdpi.com These kinetic parameters are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Receptor Agonism and Antagonism Mechanisms

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. While the primary focus for 1,3,4-thiadiazole derivatives has been on enzyme inhibition, some studies have explored their potential to interact with various receptors.

In silico molecular docking studies have been employed to predict the binding of 1,3,4-thiadiazole derivatives to receptors such as the estrogen receptor, suggesting their potential as modulators of this receptor which is implicated in breast cancer. biointerfaceresearch.com Other research has identified thiazole and thiadiazole derivatives as potent and selective antagonists for the human adenosine A3 receptor, with molecular modeling used to understand the binding mechanisms. nih.gov Furthermore, in silico screening has pointed towards 1,3,4-thiadiazole derivatives as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mdpi.com Some biarylpyrazole-1,3,4-thiadiazole derivatives have been identified as cannabinoid receptor 1 (CB1) antagonists, suggesting a role in the treatment of obesity. mdpi.com The mechanism of action for some anticonvulsant 1,3,4-thiadiazole derivatives is thought to involve the GABA receptor pathway. frontiersin.org

These studies, although often computational, provide a basis for further experimental validation of the receptor agonistic or antagonistic properties of this compound and its analogs.

In Vitro Receptor Binding Assays for Specific Receptor Targets (e.g., S1P1 receptor, Voltage-Gated Sodium Channels)

In vitro binding assays are fundamental in determining the affinity and specificity of a compound for its molecular target. For analogs of this compound, research has pointed towards interactions with key receptors involved in cellular signaling and excitability.

Sphingosine-1-Phosphate Receptor 1 (S1P1): The S1P1 receptor, a G-protein coupled receptor, plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs. nih.gov Its modulation is a key strategy in treating autoimmune diseases. Patent literature indicates that compounds featuring the 1,3,4-thiadiazole moiety have been developed as potent agonists of the S1P1 receptor. frontiersin.orgnih.gov Competitive ligand binding assays, often utilizing radiolabeled S1P, are employed to measure the binding affinity of test compounds. In these assays, membranes from cells overexpressing the human S1P1 receptor are incubated with a radioligand and varying concentrations of the competitor compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki) or IC50 value, which indicates its binding affinity for the receptor. While specific binding data for this compound is not detailed, the activity of related thiadiazole amides as S1P3-sparing S1P1 agonists highlights the potential of this chemical class to selectively target the S1P1 receptor. researchgate.net

Voltage-Gated Sodium Channels (VGSCs): VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. sinh.ac.cn Their dysfunction is implicated in various disorders, and they have emerged as targets in oncology due to their role in cancer cell migration and invasion. f1000research.com The 1,3,4-thiadiazole scaffold has been identified in compounds designed as antagonists of VGSCs. frontiersin.orgnih.gov Molecular docking studies have been performed to model the interaction of 1,3,4-thiadiazol-2-amine derivatives with voltage-gated channels, suggesting a potential mechanism of action. nih.gov These in silico approaches help predict how the thiadiazole ring and its substituents might fit into the channel's binding sites, guiding the synthesis of more potent and selective inhibitors. The anticonvulsant activity of some thiadiazole derivatives is believed to be mediated through mechanisms involving both GABAergic pathways and the modulation of voltage-gated ion channels. frontiersin.org

Cell-Based Functional Assays to Evaluate Receptor Modulation

Following the confirmation of receptor binding, cell-based functional assays are used to assess the biological consequence of this interaction—whether the compound acts as an agonist, antagonist, or modulator.

For S1P1 receptor agonists, a key functional outcome is the regulation of lymphocyte egress. In vitro, this can be modeled through assays that measure downstream signaling events, such as GTPγS binding assays, which detect G-protein activation upon agonist binding. Studies on 1,2,4-thiadiazole derivatives, a closely related isomer, have shown that potent S1P1 agonists can be identified through such functional assays, leading to the desired pharmacological effect of lymphocyte sequestration. acs.org

For Voltage-Gated Sodium Channel modulators, functional assays often involve measuring their effect on cancer cell behavior. The inhibition of VGSCs by repurposed drugs like ranolazine has been shown to reduce the invasiveness of breast cancer cells in vitro. f1000research.com Cell migration and invasion assays, such as the Transwell or wound-healing (scratch) assay, are used to quantify the ability of cancer cells to move and invade through a matrix, providing a functional measure of the anti-metastatic potential of VGSC inhibitors.

Modulation of Cellular Processes in Disease Models (In Vitro)

Analogs of this compound have demonstrated significant potential in modulating cellular processes relevant to cancer. In vitro studies using various cancer cell lines have been instrumental in characterizing their anti-proliferative, pro-apoptotic, and signal-inhibitory effects.

Anti-Proliferative Effects and Cytotoxicity in Cancer Cell Lines

A primary characteristic of potential anticancer agents is their ability to inhibit the growth of tumor cells. The anti-proliferative activity of 1,3,4-thiadiazole derivatives has been extensively evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. These studies consistently show that the 1,3,4-thiadiazole scaffold is a promising foundation for developing potent cytotoxic agents.

The efficacy of these compounds is highly dependent on the substituents on the thiadiazole ring. For example, certain N-aryl-thiazol-2-amines have shown potent growth inhibition with IC50 values below 5 μM against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. acs.org Similarly, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a strong anti-proliferative effect against LoVo (colon cancer) cells with an IC50 value of 2.44 µM. mdpi.com Other studies have identified 2,3-dihydro-1,3,4-thiadiazole derivatives with IC50 values as low as 0.05 μM and 0.14 μM against MCF-7 and HepG2 (liver cancer) cell lines, respectively. frontiersin.org These findings underscore the broad-spectrum anti-proliferative potential of this class of compounds.

| Compound Class/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-[2-(Benzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (5a) | A549 (Lung) | 2.21 | acs.org |

| 6-Chloro-2-(2-(benzylthio)-1,3,4-thiadiazol-5-yl)-quinazolin-4(3H)-one (6a) | HeLa (Cervical) | 1.40 | acs.org |

| 6-Chloro-2-[2-(4-trifluoromethylbenzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (6s) | MCF-7 (Breast) | 3.01 | acs.org |

| N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (20b) | MCF-7 (Breast) | 0.05 | frontiersin.org |

| N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (20b) | HepG2 (Liver) | 0.14 | frontiersin.org |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | mdpi.com |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | mdpi.com |

| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative (6e) | MCF-7 (Breast) | 3.85 | nih.gov |

Induction of Apoptosis and Cell Cycle Perturbation Studies

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. Flow cytometry is a common technique used to analyze these effects.

Studies on 1,3,4-thiadiazole derivatives have shown they can induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain derivatives were found to arrest the cell cycle in the G2/M phase. researchgate.net Another study revealed that a potent 2,3-dihydro-1,3,4-thiadiazole derivative arrested MCF-7 cells at the G0-G1 phase and induced significant apoptosis (34.47% total), which was supported by the upregulation of apoptosis-initiating enzymes caspase-8 (3.42-fold) and caspase-9 (5.44-fold). frontiersin.org Similarly, a 2-amino-1,3,4-thiadiazole derivative known as FABT was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. frontiersin.org The induction of apoptosis by some derivatives is linked to the generation of intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov These findings indicate that 1,3,4-thiadiazole analogs can trigger cell death through multiple mechanistic pathways.

Inhibition of Signaling Pathways (e.g., EGFR/HER-2 phosphorylation, VEGFR-2, NF-κB)

The anticancer activity of 1,3,4-thiadiazole analogs is often rooted in their ability to inhibit key signaling pathways that are dysregulated in cancer, promoting cell growth, survival, and angiogenesis.

EGFR/HER-2 Phosphorylation: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that are often overexpressed in cancers, particularly breast and lung cancer. nih.gov Their inhibition is a validated therapeutic strategy. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed as dual EGFR/HER-2 inhibitors. nih.gov In vitro kinase assays confirmed their ability to inhibit the kinase activity of both EGFR and HER-2. Further Western blot analysis confirmed that specific thiadiazole compounds could inhibit the phosphorylation of EGFR and HER-2, thereby blocking their downstream signaling. researchgate.net

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is the main mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. semanticscholar.org The 1,3,4-thiadiazole scaffold is recognized as a privileged structure for targeting VEGFR-2. semanticscholar.org Numerous studies have identified thiadiazole derivatives as potent VEGFR-2 inhibitors. One standout compound demonstrated VEGFR-2 inhibition with an IC50 value of 0.024 μM, which was more potent than the reference drug sorafenib (0.041 μM). frontiersin.org Other thiadiazole-based derivatives have shown even greater potency, with IC50 values as low as 0.008 and 0.009 μM. nih.gov

NF-κB: The nuclear factor kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell proliferation and survival. nih.gov Its constitutive activation is observed in many tumors, making it an attractive therapeutic target. While direct inhibition by this compound analogs is not well-documented, related heterocyclic compounds provide a strong rationale for this mechanism. Studies on 1,3,4-oxadiazoles, which are bioisosteres of 1,3,4-thiadiazoles, have shown that they can exert anticancer effects by targeting the NF-κB pathway. researchgate.net This inhibition involves preventing the phosphorylation of key signaling proteins like IκB and the p65 subunit of NF-κB. frontiersin.orgresearchgate.net Docking studies of 1,2,5-thiadiazole derivatives also suggest favorable binding to the IKKβ subunit, a critical activator of the NF-κB pathway. researchgate.net

| Compound Class/Derivative | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR | 0.08 | researchgate.net |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | HER-2 | - | nih.gov |

| 2,3-dihydro-1,3,4-thiadiazole derivative (20b) | VEGFR-2 | 0.024 | frontiersin.org |

| 1,3,4-thiadiazole-based derivative (28b) | VEGFR-2 | 0.008 | nih.gov |

| 1,3,4-thiadiazole-based derivative (31a) | VEGFR-2 | 0.009 | nih.gov |

| Benzothiazole-thiadiazole hybrid (4f) | VEGFR-2 | 0.071 |

Note: A specific IC50 value for HER-2 was not provided in the cited abstract, but potent inhibitory activity was confirmed.

Future Research Directions and Unexplored Avenues for N Sec Butyl 1,3,4 Thiadiazol 2 Amine

Development of Advanced and Efficient Synthetic Strategies for Complex Analogs

The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has traditionally been achieved through the cyclization of thiosemicarbazides with various reagents. smolecule.com While effective, these methods often require harsh conditions or toxic reagents. A significant step forward has been the development of one-pot syntheses, for example, using polyphosphate ester (PPE) to facilitate the reaction between a thiosemicarbazide (B42300) and a carboxylic acid under milder conditions. dntb.gov.uanih.gov However, to fully explore the chemical space around N-(sec-Butyl)-1,3,4-thiadiazol-2-amine, future research must focus on developing more advanced, efficient, and sustainable synthetic methodologies.

Future synthetic strategies should aim to:

Employ Green Chemistry Principles: The development of catalytic methods that minimize waste and avoid hazardous solvents is crucial. This includes exploring microwave-assisted organic synthesis (MAOS) and flow chemistry techniques to reduce reaction times and improve yields.

Enable High-Throughput Synthesis: To generate large libraries of analogs for screening, automated and parallel synthesis platforms are needed. This would accelerate the discovery of derivatives with improved properties.

Introduce Stereochemical Control: The sec-butyl group in the parent compound is chiral. smolecule.com Future synthetic methods should focus on stereoselective approaches to produce enantiomerically pure analogs, which is critical as different enantiomers can exhibit distinct biological activities and metabolic profiles.

Facilitate Late-Stage Functionalization: Developing methods to modify the core thiadiazole scaffold or the sec-butyl group in the final steps of a synthesis would provide rapid access to a diverse range of complex analogs without the need to redesign the entire synthetic route.

| Synthetic Approach | Advantages | Future Research Focus |

| One-Pot Synthesis (e.g., with PPE) | Increased efficiency, reduced workup steps. dntb.gov.uanih.gov | Exploration of novel, milder condensing agents and catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization for the synthesis of complex thiadiazole libraries. |

| Flow Chemistry | Scalability, safety, precise control over reaction parameters. | Integration into multi-step syntheses for continuous production. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds for pharmacological studies. smolecule.com | Development of chiral catalysts and auxiliaries for thiadiazole synthesis. |

Rational Design of Derivatives with Enhanced Selectivity and Potency

The future of drug discovery for thiadiazole derivatives lies in the shift from traditional screening to rational, structure-based design. The existing knowledge that the substitution pattern on the 1,3,4-thiadiazole (B1197879) ring significantly influences biological activity provides a strong foundation for this approach. smolecule.commdpi.com The goal is to design new analogs of this compound with high affinity and specificity for a single biological target, thereby minimizing off-target effects.

Key avenues for future research in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the sec-butyl group and substitutions at the C5 position of the thiadiazole ring affect biological activity is needed. This will involve synthesizing focused libraries of compounds and evaluating their potency and selectivity.

Computational Modeling and Molecular Docking: In silico tools can be used to predict how different analogs will bind to the active sites of target proteins. This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and best fit, saving time and resources.

Pharmacophore Modeling: By identifying the key structural features (pharmacophore) of this compound that are essential for its biological activity, new molecules can be designed that retain these features while having improved pharmacokinetic properties.

Bioisosteric Replacement: The sulfur atom in the thiadiazole ring imparts favorable liposolubility. nih.gov Future design strategies could explore replacing other parts of the molecule with bioisosteres to fine-tune properties like solubility, metabolism, and target binding.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. While classical biochemical assays can identify a primary target, a systems-level understanding requires a more holistic approach. The integration of multiple "omics" datasets offers a powerful strategy to achieve this. doaj.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build a comprehensive picture of the cellular response to the compound.

Future research should leverage multi-omics integration to:

Elucidate Molecular Mechanisms: Treating biological systems (e.g., cancer cell lines) with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the signaling and metabolic pathways that are perturbed. embopress.org

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict sensitivity or resistance to thiadiazole derivatives. doaj.org This is a critical step towards personalized medicine, where treatments can be tailored to individual patients.

Uncover Off-Target Effects: A comprehensive omics analysis can reveal unintended interactions between the compound and other cellular components, providing early insights into potential toxicities.

Build Causal Networks: Advanced computational methods can integrate multi-omics data with prior biological knowledge to construct causal networks that generate mechanistic hypotheses about how the compound exerts its effects. embopress.orgarxiv.orgjci.org

| Omics Layer | Information Provided | Application in Thiadiazole Research |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identify genes and pathways modulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Uncover direct protein targets and downstream signaling effects. |

| Metabolomics | Changes in the levels of small-molecule metabolites. | Reveal impacts on cellular metabolism and bioenergetics. |

| Integrated Analysis | Holistic view of cellular response. nih.gov | Construct mechanistic models, predict toxicity, and identify biomarkers. |

Exploration of Novel Biological Targets and Therapeutic Applications for Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities. researchgate.netmdpi.com Derivatives have been investigated as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Known molecular targets include enzymes like carbonic anhydrase, cyclooxygenase (COX), and various protein kinases such as c-Src/Abl tyrosine kinase. nih.govresearchgate.net

While these areas remain important, future research on this compound and its analogs should also venture into unexplored therapeutic areas and novel biological targets.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which are often challenging to target with small molecules. The unique three-dimensional structure of thiadiazole derivatives could be optimized to create potent and selective PPI inhibitors.

Neurodegenerative Diseases: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. The potential of this compound derivatives as inhibitors of targets implicated in Alzheimer's or Parkinson's disease warrants investigation.

Metabolic Disorders: Given the role of various enzymes in metabolic diseases like diabetes, exploring the inhibitory potential of thiadiazole derivatives against targets such as phosphodiesterases or other metabolic enzymes could open new therapeutic avenues. researchgate.net

Antiparasitic Agents: There is a pressing need for new drugs to treat parasitic infections. The 1,3,4-thiadiazole core is present in some antiparasitic compounds, suggesting that derivatives of this compound could be screened against parasites like Leishmania or Trypanosoma. researchgate.net

| Potential Therapeutic Area | Example Biological Targets | Rationale |

| Oncology | c-Src/Abl tyrosine kinase, Histone deacetylase (HDAC), Tubulin. nih.gov | Established anticancer potential of the 1,3,4-thiadiazole scaffold. |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol 14α-demethylase. | Broad-spectrum antimicrobial activity of thiadiazoles. dovepress.com |

| Neurodegeneration | Glycogen synthase kinase 3 (GSK-3), Monoamine oxidase (MAO). | Potential for blood-brain barrier penetration and CNS activity. |

| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX). | Known anti-inflammatory properties of related compounds. researchgate.net |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(sec-Butyl)-1,3,4-thiadiazol-2-amine derivatives?

Synthesis typically involves condensation reactions between thiosemicarbazides and carbon disulfide, followed by alkylation or substitution with sec-butyl groups. For example, ultrasound-assisted methods () improve reaction efficiency by reducing time and increasing yields. Key steps include:

- Step 1 : Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and CS₂ under basic conditions.

- Step 2 : Reaction with sec-butyl halides or benzyl halides via nucleophilic substitution to introduce the sec-butyl moiety.

- Optimization : Sonication during synthesis enhances reaction rates and purity .

Basic: How are this compound derivatives characterized structurally?

Characterization relies on multi-spectral analysis:

- FT-IR : Identifies functional groups (e.g., NH stretch at ~3572 cm⁻¹, C=N at ~1983 cm⁻¹) .

- NMR : ¹H NMR signals for NH protons (δ 5.17–9.16 ppm) and aromatic protons (δ 7.16–7.59 ppm); ¹³C NMR confirms thiadiazole ring carbons (δ 112–171 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232.92 for AP3 derivatives) validate molecular weights .

Basic: What preliminary biological assays are used to evaluate these compounds?

- Brine Shrimp Lethality (Artemia salina) : Assess acute toxicity (LC₅₀ values) .

- Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents .

- Enzyme Inhibition : VEGFR-2 kinase assays to study antiangiogenic potential (IC₅₀ values) .

Advanced: How can computational methods guide the design of thiadiazol-2-amine derivatives?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Predicts binding affinities to targets like VEGFR-2 (e.g., docking scores < -8.0 kcal/mol indicate strong binding) .

- UV-Vis and Fluorescence Simulations : Compare theoretical vs. experimental spectral data to validate electronic transitions .

Advanced: How do structural modifications influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance VEGFR-2 inhibition by increasing electrophilicity .

- Mannich Base Derivatives : Addition of secondary amines improves solubility and bioavailability, critical for in vivo efficacy .

- Schiff Base Formation : Imine linkages (e.g., in ANNPTDA) improve thermal stability and photophysical properties .

Advanced: How to resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., enzyme concentration, pH).

- Structural Validation : Ensure purity via HPLC and crystallography (e.g., SHELXL refinement ).

- Statistical Tools : Use ANOVA to assess significance of substituent-driven activity differences .

Methodological Challenge: What crystallographic techniques validate thiadiazole derivatives?

- Single-Crystal X-Ray Diffraction (SHELX) : Resolve bond lengths and angles (e.g., C-S bond ~1.68 Å in thiadiazole rings) .

- Twinned Data Refinement : SHELXL handles high-resolution or twinned datasets for accurate structure determination .

Advanced: How to evaluate toxicity while maintaining therapeutic efficacy?

- Biphasic Screening : Combine brine shrimp assays (LC₅₀) with cell-based cytotoxicity (e.g., MTT on HEK293 cells).

- Selectivity Index (SI) : Calculate SI = IC₅₀(non-target)/IC₅₀(target) to prioritize compounds with SI > 10 .

Advanced: How can reaction yields be improved without compromising purity?

- Ultrasound-Assisted Synthesis : Reduces reaction time by 50% and increases yields by 15–20% via cavitation effects .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Tables of Key Data

Table 1: Representative Biological Activities

| Compound | Target | Activity (IC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| AP3 () | VEGFR-2 | 12.4 µM | |

| Compound 3d () | UV Absorption | λmax = 320 nm | |

| ANNPTDA () | Thermal Stability | m.p. 279°C |

Table 2: Spectral Signatures

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.58 (s, NH), δ 5.44 (CH cyclohexane) | |

| FT-IR | 3572 cm⁻¹ (NH), 1508 cm⁻¹ (C=C) | |

| MS | m/z 367.84 (M+ for AP3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.